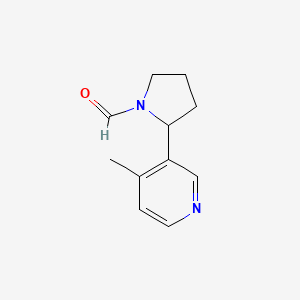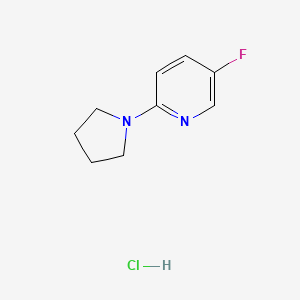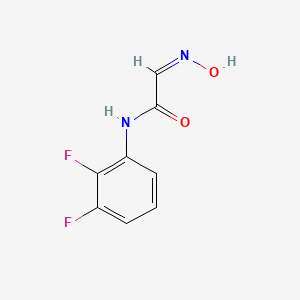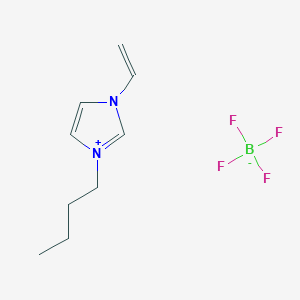
1-Ethenoxybutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenoxybutane-1,4-diol is an organic compound with the molecular formula C6H12O3 It is a derivative of butanediol, characterized by the presence of an ethenoxy group attached to the butane backbone
Métodos De Preparación
The synthesis of 1-ethenoxybutane-1,4-diol can be achieved through several routes. One common method involves the reaction of butane-1,4-diol with ethylene oxide under controlled conditions. This reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the ethenoxy group. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial production methods for this compound often involve large-scale chemical processes. These processes may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.
Análisis De Reacciones Químicas
1-Ethenoxybutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ethenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ethenoxy group. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with KMnO4 may yield butane-1,4-dicarboxylic acid, while reduction with NaBH4 may produce butane-1,4-diol.
Aplicaciones Científicas De Investigación
1-Ethenoxybutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. Its unique structure allows for the formation of complex molecules with specific properties.
Biology: In biological research, this compound is used as a reagent in enzymatic reactions and as a substrate for studying metabolic pathways.
Medicine: This compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-ethenoxybutane-1,4-diol involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethenoxy group can participate in various chemical transformations, leading to the formation of new bonds and functional groups.
In biological systems, this compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethenoxybutane-1,4-diol can be compared with other similar compounds, such as butane-1,4-diol and 1,4-butanediol.
Butane-1,4-diol: This compound is a simple diol with two hydroxyl groups. It is commonly used as a solvent and in the production of plastics and fibers. Compared to this compound, butane-1,4-diol lacks the ethenoxy group, which limits its reactivity and versatility in chemical reactions.
1,4-Butanediol: Similar to butane-1,4-diol, 1,4-butanediol is used in the synthesis of various chemicals and materials. the presence of the ethenoxy group in this compound provides additional functionalization options, making it more suitable for specific applications.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
Clave InChI |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
SMILES canónico |
C=COC(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)


